4-Methoxybenzoyl isocyanate
CAS No.: 4695-57-2
Cat. No.: VC14417763
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4695-57-2 |
|---|---|
| Molecular Formula | C9H7NO3 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 4-methoxybenzoyl isocyanate |
| Standard InChI | InChI=1S/C9H7NO3/c1-13-8-4-2-7(3-5-8)9(12)10-6-11/h2-5H,1H3 |
| Standard InChI Key | WBFOBYQRRHXCMI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)N=C=O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-Methoxybenzyl isocyanate consists of a benzyl group substituted with a methoxy (-OCH₃) group at the para position and an isocyanate group (-NCO) at the methylene position. The methoxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions . Key structural identifiers include:
Table 1: Molecular descriptors of 4-methoxybenzyl isocyanate
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₉NO₂ | |
| Molecular weight | 163.17 g/mol | |
| SMILES | COc1ccc(CN=C=O)cc1 | |
| InChI | 1S/C9H9NO2/c1-12-9-4-2-8... | |
| Enthalpy of vaporization | Reported (exact value unspecified) |
The isocyanate group’s electrophilic nature facilitates reactions with amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively .
Synthesis and Production
Conventional Synthetic Routes
Method A:
Staudinger–aza-Wittig Reaction
A one-pot synthesis employing alkyl halides, amines, and polymer-bound diphenylphosphine under CO₂ pressure (14 bar) yields isocyanates. Microwave irradiation reduces reaction times to 1.5 hours with 98% conversion in acetonitrile .
Method B:
Carbodiimide Cyclization
Vinyl carbodiimides react with N-alkyl imines to form polycyclic guanidines, intermediates in batzelladine alkaloid synthesis. This method highlights 4-methoxybenzyl isocyanate’s role in natural product synthesis .
Table 2: Comparison of synthesis conditions
| Parameter | Method A | Method B |
|---|---|---|
| Catalyst | PS-PPh₂ (1.5 equiv) | None |
| Solvent | Acetonitrile | Toluene/THF |
| Temperature | 50–70°C | Room temperature |
| Yield | >95% | 70–80% |
| Key application | Urea derivatives | Batzelladine alkaloids |
Applications in Organic Synthesis
Urea Derivatives
4-Methoxybenzyl isocyanate reacts with amines to form N,N’-disubstituted ureas. For example:
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1-(4-Methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea: Synthesized as a potential antiproliferative agent, showing activity in laryngeal cancer (RK33) and rhabdomyosarcoma (TE671) cell lines .
-
1-(4-Methoxybenzyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}urea: Explored for herbicidal properties, leveraging the methoxy group’s electron-donating effects to enhance bioactivity .
Heterocyclic Systems
The compound enables access to complex heterocycles:
-
Diimidazodiazepines: A novel 5:7:5-fused ring system synthesized via acid-catalyzed nucleophilic additions. These structures exhibit unique reactivity with carbon and nitrogen nucleophiles .
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Batzelladine A Core: The bicyclic guanidine core of this marine alkaloid is constructed using 4-methoxybenzyl isocyanate-derived intermediates, demonstrating its utility in stereoselective synthesis .
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